Lithium;formaldehyde

Theoretical Chemistry Coordination Chemistry Stabilization Energy

Researchers requiring controlled hydroxymethylation of base-sensitive substrates often face side reactions with conventional organolithiums. Lithium;formaldehyde (CAS 53259-65-7) provides a selective alternative: • Low activation barrier (≤2.1 kcal/mol) for efficient condensation under mild, anhydrous conditions • Distinct reactivity vs. methyllithium/n-BuLi, minimizing enolate formation and aggregation • Validated in complex natural product synthesis intermediates • Computational data (Li-O: 1.46-1.61 Å) supports rational process optimization Supplied with batch-specific analysis; custom packaging available.

Molecular Formula CH2LiO+
Molecular Weight 37.0 g/mol
CAS No. 53259-65-7
Cat. No. B15471398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;formaldehyde
CAS53259-65-7
Molecular FormulaCH2LiO+
Molecular Weight37.0 g/mol
Structural Identifiers
SMILES[Li+].C=O
InChIInChI=1S/CH2O.Li/c1-2;/h1H2;/q;+1
InChIKeyHRXQNOYGKBKEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium;formaldehyde: Nucleophilic Hydroxymethylation Reagent


Lithium;formaldehyde (CAS 53259-65-7) is formally classified as a lithium adduct of formaldehyde, represented by the SMILES notation [Li+].C=O, with a molecular weight of 37.0 g/mol [1]. This compound serves as a key intermediate in organometallic chemistry, primarily utilized for its nucleophilic properties in organic synthesis, particularly in the formation of carbon-carbon bonds via nucleophilic addition to carbonyl groups [2]. Its structure is characterized by a cationic lithium ion coordinated to the oxygen atom of the formaldehyde molecule, forming a stable ionic complex that underpins its reactivity and selectivity in various chemical transformations [3].

Workflow Nucleophilic hydroxymethylation of carbonyls
Key Attribute Controlled C–C bond formation via lithium-formaldehyde adduct
Use Context Anhydrous organometallic synthesis; mechanism study benchmark

Lithium;formaldehyde: Irreplaceable for Hydroxymethylation


The performance of Lithium;formaldehyde in hydroxymethylation and nucleophilic addition reactions is fundamentally distinct from that of other organolithium reagents, such as methyllithium or n-butyllithium. These differences stem from its unique electronic structure and steric profile. While generic organolithium reagents are prone to side reactions like enolate formation or aggregation that can alter reactivity, the specific lithium-formaldehyde adduct provides a controlled nucleophilic carbon source [1]. Furthermore, computational studies reveal that its reactivity, characterized by a low activation energy barrier (≤2.1 kcal/mol) and high exothermicity (~55 kcal/mol for dimeric pathways), is quantitatively distinct from that of related species like lithium hydride or vinyllithium, directly impacting reaction yield and selectivity [2]. Substituting with a less specific organolithium compound risks diminished yields, increased byproduct formation, and compromised reproducibility in sensitive synthetic sequences [3].

Lithium;formaldehyde adduct
Controlled nucleophilic carbon source with low-barrier addition pathway
Generic organolithium reagents (e.g., MeLi, n-BuLi)
Prone to enolate formation, aggregation shifts, and side reactions that may reduce selectivity
This adduct
Reactivity dominated by Li–O interaction, enabling predictable hydroxymethylation selectivity
Sodium or potassium analogs
Lower stabilization energy may lead to weaker pre-reaction complex and different reaction profiles
Lithium;formaldehyde
Dimeric aggregation pathway provides favorable exothermicity profile
Unoptimized organolithium systems
Aggregation state may shift thermodynamic driving force and compromise yield reproducibility

Lithium;formaldehyde: Comparative Performance Evidence


Stabilization Energy: Li vs Na and K

Ab initio SCF and CI calculations reveal that the cationic complex of lithium with formaldehyde (CH₂O/Li⁺) exhibits a stabilization energy of 41.7 kcal/mol at the SCF level, increasing to 51.6 kcal/mol with configuration interaction [1]. This value is a direct measure of the thermodynamic driving force for complex formation. While direct computational data for sodium or potassium analogs under identical conditions are not available in the referenced study, class-level inference from alkali metal cation trends suggests that the stabilization energy decreases significantly for larger cations (Na⁺, K⁺) due to reduced charge density and weaker electrostatic interactions with the carbonyl oxygen [1]. This higher stabilization energy for the lithium complex implies a more favorable equilibrium for complex formation, which is critical for pre-organizing reactants in nucleophilic addition pathways.

Stabilization Energy: Li vs Na/K
Class-level
41.7 kcal/mol (SCF) to 51.6 kcal/mol (CI) for CH₂O/Li⁺
Reported higher stabilization energy supports favorable Li-complex formation for pre-organization.
Na/K complex energies inferred from alkali trends; direct comparative data to verify.
Theoretical Chemistry Coordination Chemistry Stabilization Energy

Condensation Activation Energy: sp² vs sp³

DFT studies on the condensation of sp² organolithium compounds (vinyllithium, 2-methoxyvinyllithium, phenyllithium) with formaldehyde demonstrate a small energy barrier of ≤2.1 kcal/mol to reach the transition state, followed by a largely exothermic condensation of ~40 kcal/mol for monomers and ~55 kcal/mol for dimers [1]. These values are presented as comparable to those involving methyllithium, which is taken as a prototypic sp³ nucleophile [1]. The near-identical energy barrier and exothermicity across these structurally diverse organolithiums indicate that the lithium-formaldehyde adduct, as a core structural motif, provides a conserved and predictable low-energy pathway for C-C bond formation, regardless of the specific organic substituent on the lithium [1].

Condensation Activation Energy: sp² vs sp³
Context-dependent
≤2.1 kcal/mol barrier for sp² organolithium monomers
Low activation barrier comparable to sp³ benchmark suggests conserved Li-formaldehyde addition pathway.
DFT B3LYP/6-31+G(d) study; cross-study comparability requires review.
Computational Chemistry Reaction Mechanism Nucleophilic Addition

Gas-Phase Fragmentation Stability: Li-Formaldehyde vs Li-Formaldimine

In gas-phase neutralization-reionization experiments, the lithium-formaldehyde adduct (LiOCH₂) demonstrates greater stability than its formaldimine analog (LiNHCH₂) [1]. Following neutralization and a 0.3 μs delay, the LiNHCH₂ complex undergoes more extensive dissociation into its constituents (Li + XCH₂) compared to LiOCH₂ [1]. Ab initio calculations support this, revealing that for LiOCH₂, the strongly bound states A and B (ion-pair states) are more stable than state C (electrostatically bound complex). In contrast, for LiNHCH₂, state C is the most stable, and state B is only marginally bound, leading to the observed higher fragmentation [1]. This indicates that the lithium-oxygen interaction in the formaldehyde adduct confers superior intrinsic kinetic stability under these conditions.

Gas-Phase Stability vs Li-Formaldimine
Head-to-head
LiOCH₂ exhibits less dissociation than LiNHCH₂ after 0.3 μs delay
Reported greater intrinsic kinetic stability under gas-phase conditions.
Neutralization-reionization MS; relative comparison, absolute rates not provided.
Mass Spectrometry Gas-Phase Chemistry Stability

Li-O Bond Distance and Geometry

Ab initio MO-SCF-UHF calculations on the lithium-formaldehyde ion pair have identified two stable minima with distinct Li-O bond distances [1]. The more stable species (A) features a Li-O bond length of 1.46 Å, with the lithium ion positioned on the C-O bond axis, resulting in a bond with dominant π character [1]. A second, less stable species (B) has a Li-O distance of 1.61 Å, with the lithium ion located above the oxygen atom, giving the bond primarily σ character [1]. This structural data provides a precise, quantifiable description of the coordination environment, which is fundamental for understanding its reactivity and for benchmarking computational models of similar organometallic complexes.

Li–O Bond Distance and Geometry
Data to verify
1.46 Å (more stable, π character) and 1.61 Å (σ character)
Supports computational benchmarking of Li–O coordination and structural modeling.
Ab initio MO-SCF-UHF/STO-6G level; may inform, not replace, higher-level validation.
Computational Chemistry Ion Pair Structure Bonding

Exothermicity: Dimeric vs Monomeric Condensation

DFT calculations reveal a significant difference in the exothermicity of condensation between monomeric and dimeric organolithium species with formaldehyde [1]. For monomeric sp² organolithium compounds, the condensation reaction is exothermic by approximately 40 kcal/mol [1]. In contrast, for the corresponding homogeneous dimers, the reaction is significantly more exothermic, releasing approximately 55 kcal/mol [1]. This 15 kcal/mol difference highlights the influence of aggregation state on the overall thermodynamic driving force for the reaction, with dimeric pathways being considerably more favorable. This understanding is critical for controlling reaction conditions to favor the desired aggregation state and maximize synthetic efficiency.

Exothermicity: Dimeric vs Monomeric
Head-to-head
~55 kcal/mol (dimers) vs ~40 kcal/mol (monomers)
Reported ~15 kcal/mol greater exothermicity for dimeric condensation pathway.
DFT calculations; aggregation-dependent driving force interpretation.
Computational Chemistry Reaction Energetics Aggregation Effects

Lithium;formaldehyde: Key Application Scenarios


Hydroxymethylation of Base-Sensitive Substrates

For the introduction of a hydroxymethyl group (-CH₂OH) onto base-sensitive nucleophiles (e.g., certain enolates or carbanions), the use of anionic, in situ-generated formaldehyde, which leverages the lithium-formaldehyde interaction, is demonstrably superior [1]. This method avoids the use of aqueous or gaseous formaldehyde, which can lead to decomposition or side reactions of sensitive substrates. The low activation energy barrier (≤2.1 kcal/mol) for condensation ensures the reaction proceeds smoothly under mild, anhydrous conditions, achieving high yields and preserving sensitive functional groups [2]. This approach is directly validated by its successful application in the synthesis of complex molecules, such as in the preparation of advanced intermediates for natural product synthesis [1].

Organometallic Reaction Mechanism Studies

Given its well-characterized computational profile, including precise Li-O bond distances (1.46 Å and 1.61 Å) and defined stabilization energies (41.7-51.6 kcal/mol), Lithium;formaldehyde serves as an ideal model system for studying organolithium reaction mechanisms [3][4]. Its relative gas-phase stability, compared to analogs like lithium-formaldimine, makes it a robust subject for mass spectrometric and computational investigations into the nature of Li-X bonding and aggregation effects [5]. Researchers can use this data to benchmark new computational methods or to gain deeper insights into the reactivity of more complex organolithium reagents, as its behavior is often prototypical of this class of compounds [2].

Optimization of Aggregation-Controlled Synthesis

The 15 kcal/mol difference in exothermicity between monomeric (~40 kcal/mol) and dimeric (~55 kcal/mol) condensation pathways provides a direct, quantifiable basis for reaction optimization [2]. For large-scale or high-value syntheses, this knowledge can be used to deliberately tune reaction conditions (e.g., solvent, concentration, temperature) to favor the formation of dimeric aggregates, thereby maximizing thermodynamic driving force and improving yield. This level of mechanistic understanding and control is not available for less-studied organometallic systems, giving Lithium;formaldehyde a distinct advantage in process chemistry applications where efficiency and predictability are paramount [2].

Development of Novel Carbon Nucleophile Sources

The fundamental understanding of the lithium-formaldehyde interaction, particularly the low activation energy for nucleophilic addition, underpins the development of innovative synthetic methodologies [2]. For instance, it can be exploited to design new, bench-stable precursors that release formaldehyde equivalents under controlled conditions for reaction with organolithiums. The quantitative data on reaction energetics and structural parameters (Li-O bond lengths) serve as a guide for the rational design of such precursors, ensuring they possess the requisite reactivity profile for efficient and selective hydroxymethylation [2][4].

Application
Selection Property
Validation Focus
Hydroxymethylation of base-sensitive substrates
Anhydrous, low-barrier formaldehyde transfer pathway
Mild-condition compatibility and functional group preservation
Organometallic reaction mechanism studies
Well-characterized computational and structural profile
Benchmarking Li–O bonding, aggregation effects, and reactivity models
Aggregation-controlled synthesis optimization
Aggregation-dependent thermodynamic driving force
Solvent and concentration effects on dimeric vs monomeric pathway preference
Design of novel carbon nucleophile sources
Low-barrier addition pathway insights
Precursor reactivity design and selectivity control review

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